molecular formula C15H17NO2S B2445467 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide CAS No. 1351643-32-7

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B2445467
CAS No.: 1351643-32-7
M. Wt: 275.37
InChI Key: YEIDGUXOEDTWKG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 3-methylthiophene moiety via a hydroxy-substituted ethyl bridge. This specific molecular architecture, which incorporates nitrogen and oxygen heteroatoms along with an aromatic thiophene ring, makes it a compound of significant interest in modern chemical research. Compounds with benzamide scaffolds are frequently explored for their diverse bioactivities and are common substrates in methodological development for organic synthesis . The presence of the thiophene group, a privileged structure in medicinal chemistry, further enhances its potential as a building block for the development of novel pharmacologically active molecules . Researchers may employ this chemical in various applications, including as a key intermediate in the synthesis of more complex molecules, in the development of new synthetic methodologies, or as a candidate for biological screening in drug discovery programs. The structure suggests potential for interaction with various biological targets, and its physical properties can be fine-tuned for specific research needs. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-4-3-5-12(8-10)15(18)16-9-13(17)14-11(2)6-7-19-14/h3-8,13,17H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIDGUXOEDTWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=C(C=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of the hydroxyethyl intermediate. This can be achieved by reacting 3-methylthiophene with an appropriate reagent to introduce the hydroxyethyl group.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The methylthiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Introduction of various substituents on the methylthiophene ring.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the methylthiophene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenoxyacetamide
  • N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both a hydroxyethyl group and a methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide, with the CAS number 1251577-29-3, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2SC_{15}H_{17}NO_2S, with a molecular weight of 275.4 g/mol. The compound features a hydroxyethyl group attached to a 3-methylthiophene moiety, which is further linked to a 3-methylbenzamide structure. This unique combination may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₇NO₂S
Molecular Weight275.4 g/mol
CAS Number1251577-29-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethyl group enhances solubility and may facilitate binding interactions, while the thiophene rings contribute to the compound's electronic properties, potentially influencing its reactivity and binding affinity.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the thiophene structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of similar thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Research : Another study focused on the anticancer effects of related compounds on breast cancer cells. The findings revealed that these compounds could inhibit cell growth and promote apoptosis through mitochondrial pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzamide core via condensation of 3-methylbenzoyl chloride with a hydroxyl-containing amine precursor.
  • Step 2 : Alkylation of the intermediate with 2-(3-methylthiophen-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety .
  • Step 3 : Hydroxyl group retention through controlled reaction conditions (e.g., low-temperature quenching) to prevent oxidation .

Q. Key Considerations :

  • Use anhydrous solvents and inert atmospheres to avoid side reactions.
  • Monitor reaction progress via TLC (hexane:EtOAc 7:3) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the solubility and stability of this compound?

Solubility Profile :

SolventSolubility (mg/mL)
DMSO>50
Ethanol~20
Water<1
  • Data derived from structurally analogous thiophene-benzamide compounds .
    Stability :
  • Stable at −20°C for >6 months. Avoid prolonged exposure to light or high pH (>9), which may degrade the hydroxyl-thiophene linkage .

Q. What analytical techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ peak matching theoretical mass (C₁₆H₁₉NO₂S: 289.11 g/mol ± 0.01 Da) .
  • X-ray Crystallography : For unambiguous stereochemical assignment (if single crystals are obtainable) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

  • Use SHELXL for refinement: Input high-resolution diffraction data (e.g., Cu-Kα, λ = 1.54178 Å) and apply restraints for disordered thiophene or hydroxyl groups .
  • Case Example : A 2025 study resolved conflicting dihedral angle reports (45° vs. 62°) by refining anisotropic displacement parameters and validating with R-factor convergence (<0.05) .

Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?

  • Analog Synthesis : Modify the thiophene methyl group (e.g., replace with Cl or CF₃) to assess electronic effects on target binding .
  • In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). A 2024 study achieved a docking score of −9.2 kcal/mol for a similar benzamide-thiophene analog .
  • Data Validation : Cross-correlate IC₅₀ values from enzyme assays with computational predictions to identify false positives .

Q. How should researchers address discrepancies in biological assay data across studies?

  • Controlled Variables :
    • Standardize cell lines (e.g., HepG2 vs. HEK293 may show varying uptake due to transporter expression).
    • Validate compound purity (>98% by LC-MS) to exclude batch-to-batch variability .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ datasets; outliers may indicate assay interference (e.g., thiophene-mediated redox activity) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation at C2 of thiophene) .
  • Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., thiophene-derived reactive metabolites) .
  • Validation : Compare in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) with predictions .

Q. How can researchers design experiments to probe reaction mechanisms in catalytic modifications?

  • Isotopic Labeling : Introduce ¹⁸O at the hydroxyl group to track nucleophilic substitution pathways .
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH 7–10) to identify rate-limiting steps .
  • DFT Calculations : Gaussian 16 to model transition states (e.g., energy barriers for esterification vs. etherification) .

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